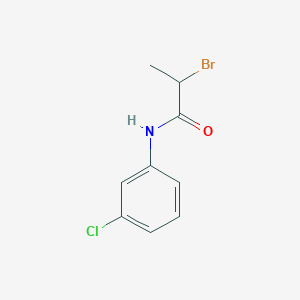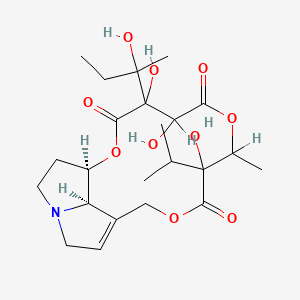
DL-3-Cyanophenylalanine HCl
Vue d'ensemble
Description
DL-3-Cyanophenylalanine HCl is a derivative of phenylalanine, an amino acid that plays a crucial role in various biological processes. The addition of a cyano group to the phenyl ring of phenylalanine results in altered chemical properties and potential applications in biochemical research. For instance, the novel fluorescent amino acid p-cyanophenylalanine has been used as a direct probe of hydrophobic core formation during protein folding, as demonstrated in the study of the N-terminal domain of the ribosomal protein L9 .
Synthesis Analysis
The synthesis of this compound or related compounds typically involves multi-step chemical reactions. For example, DL-o-Trimethylsilyl phenylalanine, a related compound, was synthesized through condensation, hydrolysis, decarboxylation, and deformylation processes . Another study reported the synthesis of DL-[3-11C]phenylalanine, which included the preparation of [11C]benzyl chloride and subsequent alkylation and hydrolysis steps . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of this compound and its analogs can be determined through various analytical techniques, including crystallography. In the case of L-phenylalanine cyclohexylamide, crystal structures were used to determine the absolute configurations of diastereoisomeric peptides . The introduction of functional groups, such as the cyano group, can significantly influence the molecular conformation and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
This compound can participate in a range of chemical reactions due to its functional groups. For instance, the N-carboxyanhydride of DL-o-Trimethylsilyl phenylalanine, a structurally similar compound, was obtained through the reaction with phosgene and was polymerized . The presence of the cyano group in p-cyanophenylalanine allows it to serve as a fluorescent probe, indicating its reactivity and potential in bioconjugation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The cyano group contributes to the compound's polarity and potential interactions with other molecules. In the context of protein folding, p-cyanophenylalanine was shown to report on the formation of the hydrophobic core, suggesting its utility in studying protein dynamics . Additionally, the compound's stability and solubility would be critical factors in its application in biological systems.
Relevant Case Studies
The use of p-cyanophenylalanine in studying the folding of the N-terminal domain of the ribosomal protein L9 provides a relevant case study for the application of this compound analogs . The study demonstrated the compound's ability to serve as a fluorescent probe, offering insights into the protein folding process and supporting the concept of two-state folding. This case study exemplifies the potential of this compound derivatives in biochemical research and their contribution to understanding complex biological phenomena.
Applications De Recherche Scientifique
Fluorescence Probe for Protein Structure
DL-3-Cyanophenylalanine HCl is an exceptional fluorescence probe for studying protein structures. It can be incorporated into proteins recombinantly or chemically. Its applications are broad, including examining protein folding, protein-membrane interactions, protein-peptide interactions, and amyloid formation. The fluorescence of this compound is modulated by factors like hydrogen bonding and the presence of specific side chains, making it a precise tool for probing protein structures (Taskent-Sezgin et al., 2010).
Study of Hydrophobic Core Formation in Proteins
This compound has been used as a fluorescence analogue to monitor the formation of the hydrophobic core during the folding of specific protein domains. This derivative reports on the formation of the hydrophobic core, providing insights into protein folding dynamics and suggesting two-state folding for certain protein structures (Aprilakis et al., 2007).
Photophysical Studies in Protein Dynamics
The photophysical properties of this compound derivatives have been studied extensively, revealing their utility in examining protein structure and dynamics. These derivatives can be used alongside other probes to capture peptide structure details through mechanisms like Förster resonance energy transfer. Furthermore, their fluorescence quantum yield changes in response to local environmental conditions, offering a method to study solvent exposure and pH changes in biological systems (Martin et al., 2016).
Exploration of Protein Folding and Aggregation
This compound, as a nonnatural amino acid, is a valuable tool for studying protein structures and functions. Its fluorescence emission is sensitive to the solvent and the local environment, making it an excellent probe for monitoring protein structural changes at specific residue resolutions. It is particularly effective in studying protein folding/unfolding and protein aggregation processes, providing a detailed understanding of protein dynamics (Du et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
DL-3-Cyanophenylalanine HCl is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of this compound could be similar to those of phenylalanine, such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .
Mode of Action
Phenylalanine is used by the brain to produce Norepinephrine , a chemical that transmits signals between nerve cells and the brain .
Biochemical Pathways
Phenylalanine is a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated
Propriétés
IUPAC Name |
2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRPFSPUOEZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63999-80-4 | |
| Record name | 2-Amino-3-(3-cyano-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)

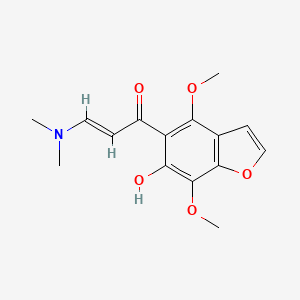
![2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol](/img/structure/B3038133.png)
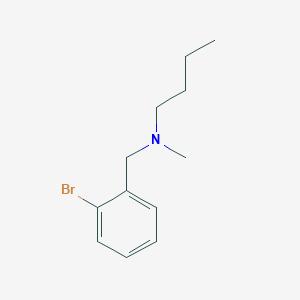
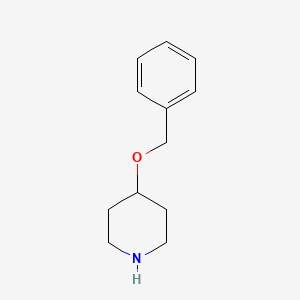
![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)


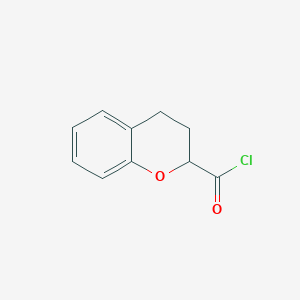
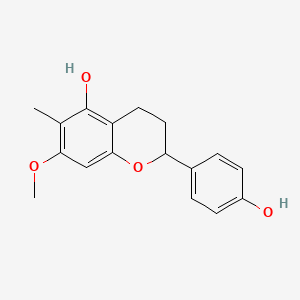
![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)
